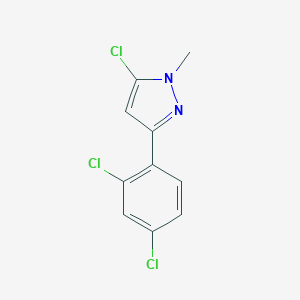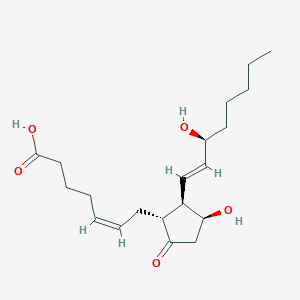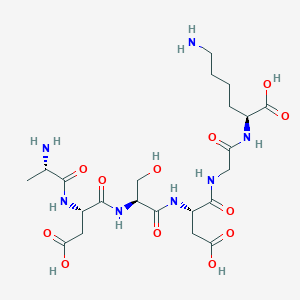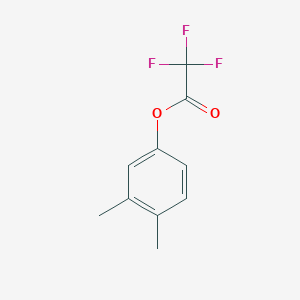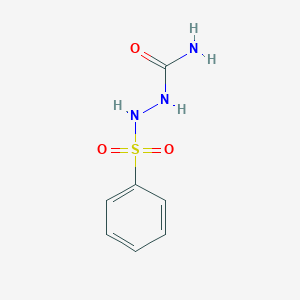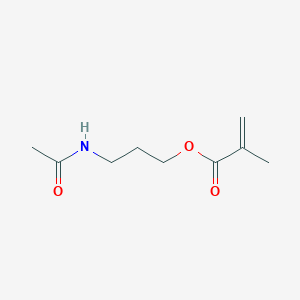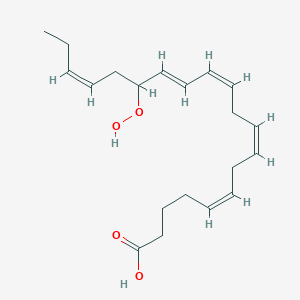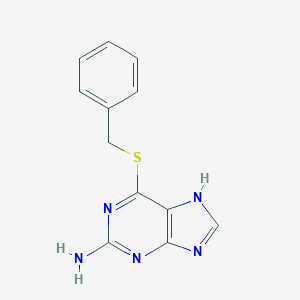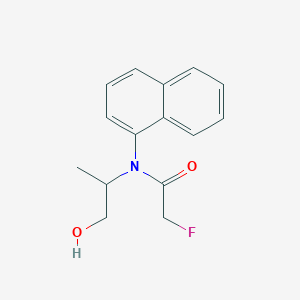
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is a chemical compound with the molecular formula C15H16FNO2 and a molecular weight of 261.29 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a naphthyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide typically involves the reaction of 2-fluoroacetamide with 1-naphthylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-Fluoro-N-(2-oxo-1-methylethyl)-N-1-naphthylacetamide.
Reduction: Formation of N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the naphthyl group provides hydrophobic interactions. These combined interactions contribute to the compound’s biological activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-methylbenzamide
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(4-methylphenyl)acetamide
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(3-methoxyprop-1-ynyl)acetamide
Uniqueness
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is unique due to the presence of the naphthyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological targets. This makes it a valuable compound for research in various fields .
Eigenschaften
CAS-Nummer |
10016-12-3 |
|---|---|
Molekularformel |
C15H16FNO2 |
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
2-fluoro-N-(1-hydroxypropan-2-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H16FNO2/c1-11(10-18)17(15(19)9-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,18H,9-10H2,1H3 |
InChI-Schlüssel |
LGFOVPIHNNPMNF-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Kanonische SMILES |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Synonyme |
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(1-naphtyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



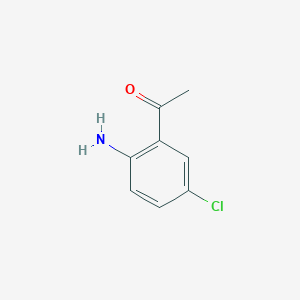
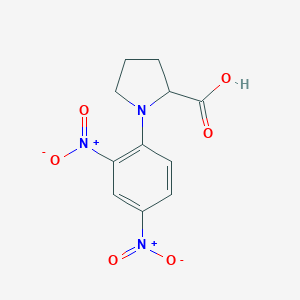
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)

